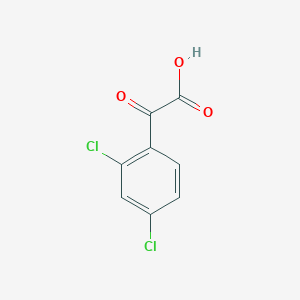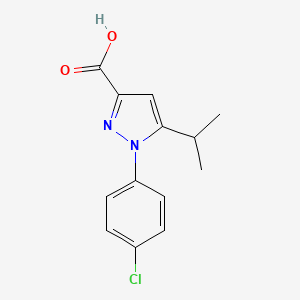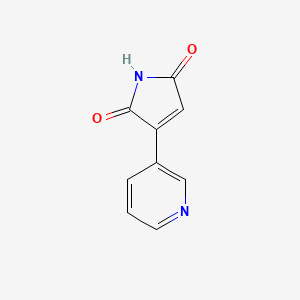
3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with maleic anhydride under acidic conditions, which leads to the formation of the desired pyrrole-dione structure. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens for halogenation and alkyl halides for alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated pyrrole or pyridine rings.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)-1H-pyrrole-2,5-dione: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-4-yl)-1H-pyrrole-2,5-dione: Pyridine ring attached at the 4-position.
3-(Pyridin-3-yl)-1H-pyrrole-2,4-dione: Different position of the dione functionality.
Uniqueness
3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring and the dione functionality can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
Properties
CAS No. |
89058-83-3 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-pyridin-3-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-7(9(13)11-8)6-2-1-3-10-5-6/h1-5H,(H,11,12,13) |
InChI Key |
YTTGJGBMIUZPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



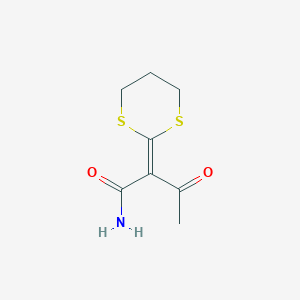
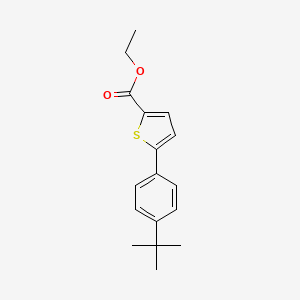

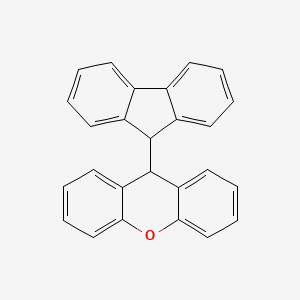
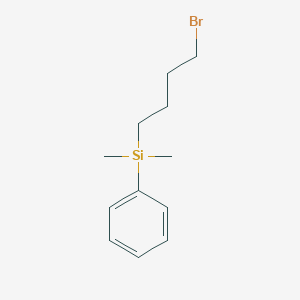

![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)
![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
